Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate
Overview
Description
Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate is a chemical compound with the molecular formula C10H10BrFO2. It is known for its unique structural properties, which include a bromine and fluorine atom attached to a phenyl ring, making it a valuable compound in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate typically involves the reaction of 4-bromo-2-fluoroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets and pathways. The presence of the bromine and fluorine atoms enhances its reactivity and binding affinity to certain enzymes and receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)acetate
- Ethyl 2-(4-fluorophenyl)acetate
- Ethyl 2-(4-chlorophenyl)acetate
Uniqueness
Ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 2-[4-[(4-bromo-2-fluorophenyl)sulfamoyl]phenoxy]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO5S/c1-2-23-16(20)10-24-12-4-6-13(7-5-12)25(21,22)19-15-8-3-11(17)9-14(15)18/h3-9,19H,2,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMCIELUKVDHPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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